molecular formula C8H14ClN5 B024247 Atrazine-d5 CAS No. 163165-75-1

Atrazine-d5

Cat. No. B024247
M. Wt: 220.71 g/mol
InChI Key: MXWJVTOOROXGIU-SGEUAGPISA-N
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Description

Synthesis Analysis

The synthesis of atrazine-d5 involves the incorporation of deuterium atoms at specific positions in the atrazine molecule. This process requires specialized chemical reactions that ensure the selective substitution of hydrogen atoms with deuterium. While specific synthesis details of atrazine-d5 are scarce in public literature, the methodology likely mirrors that of atrazine's synthesis, adjusted to incorporate deuterium.

Molecular Structure Analysis

Atrazine-d5 shares the same molecular structure as atrazine, with the exception that five of its hydrogen atoms are replaced by deuterium. This slight modification does not significantly alter the chemical structure but makes atrazine-d5 heavier and allows it to be used as a tracer or internal standard in mass spectrometry and other analytical techniques to study atrazine's environmental fate and behavior.

Chemical Reactions and Properties

Atrazine undergoes various chemical reactions in the environment, including hydrolysis, photodecomposition, and biodegradation. Atrazine-d5, by extension, is expected to undergo similar reactions, albeit at potentially different rates due to the isotope effect. Studies focusing on bioremediation and the degradation pathways of atrazine highlight the role of microbial action in breaking down atrazine compounds, suggesting that atrazine-d5 could be used to study these processes in detail (Fan & Song, 2014).

Physical Properties Analysis

The physical properties of atrazine-d5, such as solubility, vapor pressure, and boiling point, are expected to be very similar to those of atrazine. The introduction of deuterium atoms typically does not significantly change the physical properties of a compound. Atrazine is known for its persistence in soil and water, partly due to its physical properties, and atrazine-d5's behavior in these matrices can provide insights into atrazine's environmental mobility.

Chemical Properties Analysis

The chemical behavior of atrazine-d5 in environmental contexts, such as its interaction with soil components, water solubility, and affinity for organic matter, is critical for understanding its movement and degradation in natural systems. Given atrazine's known environmental persistence and potential for causing contamination, atrazine-d5 can serve as a proxy to study these interactions more closely, especially regarding its bioaccumulation and potential transformation products in water treatment processes (Lazorko-Connon & Achari, 2009).

Scientific Research Applications

  • DNA Methylation and DNMTs Expression : Atrazine exposure can decrease the expression and activity of DNA methyltransferases (DNMTs), leading to reduced DNA methylation levels (Wirbisky-Hershberger et al., 2017).

  • Neurodegenerative Disorders : Atrazine induces apoptosis and increases reactive oxygen species (ROS) levels in SH-SY5Y cells, which suggests a potential link to human neurodegenerative disorders (Abarikwu & Farombi, 2015).

  • Endocrine Disruption : The herbicide activates endocrine gene networks via the convergence of NR5A activity and cAMP signaling, potentially disrupting normal endocrine development and function in vertebrates (Suzawa & Ingraham, 2008).

  • Spatial Memory Impairment : In rats, atrazine exposure impairs spatial memory and downregulates the hippocampus D1 dopamine receptor and the cAMP-dependent signaling pathway (Li et al., 2018).

  • Impact on Amphibians : Exposure to atrazine can induce hermaphroditism and demasculinize the larynges of African clawed frogs, potentially impacting their sexual development and contributing to amphibian declines (Hayes et al., 2002).

  • Effects on Fish Reproduction : Atrazine reduces egg production in Japanese medaka by 36-42% and alters the final maturation of oocytes, raising concerns about its reproductive toxicity in aquatic organisms (Papoulias et al., 2014).

  • Androgenesis in Leydig Cells : Atrazine has a transient stimulatory action on the cAMP signaling pathway in Leydig cells, which facilitates androgenesis (Pogrmic-Majkic et al., 2010).

  • Hormonal Modulation in Mice : Oral exposure to atrazine modulates hormone synthesis and the transcription of steroidogenic genes in male peripubertal mice (Jin et al., 2013).

  • Sperm Quality in Fish : Atrazine significantly affects sperm quality in fish, potentially resulting in reduced fertility rates (Bautista et al., 2018).

Safety And Hazards

Atrazine-d5 may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .

Future Directions

Atrazine-d5 is used as a reference standard for unparalleled analytical testing within the food and beverage sector . It may also be used in future studies for the real-time monitoring of atrazine degradation .

properties

IUPAC Name

6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWJVTOOROXGIU-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20486781
Record name Atrazine-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atrazine-d5

CAS RN

163165-75-1
Record name Atrazine-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163165-75-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In stage (b) the 2,4-dichloro-6-isopropylamino-s-triazine obtained in stage (a), ethylamine and sodium hydroxide, are reacted to produce 2-chloro-4-ethylamino-6-isopropylamino-s-triazine according to the scheme: ##STR4##
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Synthesis routes and methods II

Procedure details

This test is carried out as in Example 3, feeding to the inlet end of the reactor 1317 Kg/hour of a solution containing 14% by weight of cyanuric chloride in acetone and 492 Kg/hour of an aqueous solution containing 12% by weight of isopropylamine and 8.12% by weight of sodium hydroxide. The inlet temperature of stage (a) is 18° C. and the outlet temperature is 55° C. Stage (b) is carried out under isothermal conditions with a temperature of 55° C. and for this purpose the corresponding part of the reactor is provided with heat exchange means. To the input of stage (b) there is fed 375 Kg/hour of an aqueous solution containing 12% by weight of monoethylamine and 10.64% by weight of sodium hydroxide. The reaction products are recovered at the outlet end of the reactor. The conversion of cyanuric chloride is 99% and the 2-chloro-4-ethylamino-6-isopropylamino-s-triazine thus obtained has a purity of 99%.
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Synthesis routes and methods III

Procedure details

To the solution of 2,4-dichloro-6-isopropylamino-s-triazine in toluene remaining in the reactor are added, under strong agitation, about 915 g of an aqueous solution containing 50% by weight of ethylamine (10.15 moles) and about 1353 g of an aqueous solution containing 30% by weight of sodium hydroxide (10.15 moles). The said solutions are added in the same manner as in the first reaction step. During the second addition the temperature rises from 25° to 50° C. and the final pH is equal to 11-12. The dense suspension thus obtained is divided into two parts as quickly as possible. One part (A) is submitted to distillation to remove the toluene in the form of an azeotropic toluene-water mixture, by operating at 85°-100° C. To the distillation residue are added 3,700 ml of water and the suspension thus obtained is filtered at 60° C. The filtered solid is washed until the sodium chloride has been removed completely. After drying for ten hours in an oven at 100° C., 2-chloro-4-ethylamino-6-isopropylamino-s-triazine is obtained with a yield of the order of 96%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
769
Citations
G Meli, R Bagnati, R Fanelli, E Benfenati… - Bulletin of …, 1992 - academia.edu
… Typical chromatogram resulting from analysis by gas chromatography-selected ion recording of a standard mixture of atrazine, atrazine-d5, deisopropyl-atrazine, deethyl-atrazine, …
Number of citations: 26 www.academia.edu
V Rodríguez-Robledo… - Chemical and …, 2022 - chembioagro.springeropen.com
The increasing prevalence of male infertility and the declining trend in sperm quality has been associated to compounds known as “endocrine-disruptors”. The proven endocrine-…
Number of citations: 4 chembioagro.springeropen.com
L Amalric, C Mouvet, V Pichon, S Bristeau - Journal of Chromatography A, 2008 - Elsevier
… of a standard solution through terbutylazine MIP and NIP cartridges, in the extracts obtained after percolating, rinsing and eluting (spiked with 15 ng of atrazine and atrazine-D5, 55 ng of …
Number of citations: 33 www.sciencedirect.com
KE Juracek, EM Thurman - 1997 - Wiley Online Library
The vulnerability of a shallow aquifer in south‐central Kansas to contamination by atrazine (2‐chloro‐4‐ethylamino‐6‐isopropylamine‐s‐triazine) was assessed by analyzing …
Number of citations: 19 acsess.onlinelibrary.wiley.com
W Tang, G Jiang, Z Cai - International Journal of Environmental …, 2005 - Taylor & Francis
… Prior to the SPE extraction, 1L of water sample was spiked with 24 ng of atrazine-d5 internal standard. The SPE extraction was conducted according to the protocol published previously …
Number of citations: 14 www.tandfonline.com
V Lopez-Avila, P Hirata, S Kraska, M Flanagan… - Analytical …, 1985 - ACS Publications
… the instrument detection limit for atrazine and atrazine-d5 is lower by approximately a factor of 2 compared to lindane and pentachlorophenol. Likewise, since the relative response of …
Number of citations: 62 pubs.acs.org
MJ Perry, DC Christiani, J Mathew… - Toxicology and …, 2000 - journals.sagepub.com
… Relative retention time (relative to IS) and mass spectra were used to identify deethylatrazine and atrazine-d5 in the samples. From the five-point calibration standards, a response factor …
Number of citations: 44 journals.sagepub.com
A Ghanem, P Bados, F Perreau, R Benabdallah… - Analytical and …, 2008 - Springer
A multiresidue method has been developed to analyze atrazine (ATZ), diuron (DIU), and their major degradation products, desethylatrazine (DEA), desisopropylatrazine (DIA), and …
Number of citations: 36 link.springer.com
PR Gardinali, X Zhao - Environment International, 2002 - Elsevier
… The total run time required for the analysis was 10 min with caffeine and atrazine-d5 eluting at … for caffeine and atrazine-d5 were split from 0 to 6 min and from 6 to 10 min, respectively. …
Number of citations: 163 www.sciencedirect.com
MF Mirabelli, JC Wolf, R Zenobi - Analyst, 2017 - pubs.rsc.org
In this study, a gas chromatography (GC) system was interfaced to a high-resolution Orbitrap mass spectrometer by means of an active capillary plasma ionization source, based on …
Number of citations: 62 pubs.rsc.org

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